Glyceryl 1,3-distearate-2-oleate
Overview
Description
1,3-Distearoyl-2-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It is commonly found in natural sources such as cocoa butter, Chinese tallow, and Kpangnana . This compound is known for its role in lipid biochemistry and its applications in various fields of research .
Mechanism of Action
Target of Action
1,3-Distearoyl-2-oleoyl glycerol, also known as 1,3-Distearo-2-olein, is a type of triacylglycerol that contains stearic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . The primary targets of this compound are the reticulo-endothelial cells, which play a crucial role in the immune system .
Mode of Action
The compound interacts with reticulo-endothelial cells and enhances their phagocytic function . Phagocytosis is a critical process in the immune response where cells engulf harmful particles, bacteria, or dead cell tissues to protect the body .
Biochemical Pathways
It is known that the compound influences lipid biochemistry and innate immunity
Result of Action
The administration of 1,3-Distearoyl-2-oleoyl glycerol has been found to increase the phagocytic function of reticulo-endothelial cells in mice . This suggests that the compound could potentially enhance the immune response, although further studies are needed to confirm this effect and to understand its implications in humans.
Action Environment
The action, efficacy, and stability of 1,3-Distearoyl-2-oleoyl glycerol can be influenced by various environmental factors. For instance, the compound’s crystallization behavior, which can affect its physical properties and stability, can be influenced by temperature . Moreover, the compound’s interaction with other substances, such as in the mixture of cocoa butter and cocoa butter substitute, can also affect its behavior .
Biochemical Analysis
Biochemical Properties
1,3-Distearoyl-2-oleoyl glycerol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the phagocytic function of reticulo-endothelial cells in mice .
Cellular Effects
The effects of 1,3-distearoyl-2-oleoyl glycerol on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3-distearoyl-2-oleoyl glycerol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,3-distearoyl-2-oleoyl glycerol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,3-distearoyl-2-oleoyl glycerol vary with different dosages in animal models. It has been found to increase the phagocytic function of reticulo-endothelial cells in mice when administered at doses of 5 and 10 mg per animal .
Metabolic Pathways
1,3-Distearoyl-2-oleoyl glycerol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1,3-Distearoyl-2-oleoyl glycerol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
1,3-Distearoyl-2-Oleoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods often involve the use of high-purity lipid standards and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
1,3-Distearoyl-2-Oleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Distearoyl-2-Oleoyl-rac-glycerol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid biochemistry and the behavior of triacylglycerols . In biology, it is used to investigate the role of lipids in cellular processes and membrane structure . In medicine, it has been studied for its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells . In industry, it is used in the production of various lipid-based products, including cosmetics and pharmaceuticals .
Comparison with Similar Compounds
1,3-Distearoyl-2-Oleoyl-rac-glycerol is similar to other triacylglycerols such as 1,2-dioleoyl-3-stearoyl-sn-glycerol and 1,3-dipalmitoyl-2-oleoyl-glycerol . it is unique in its specific arrangement of stearic and oleic acids, which gives it distinct physical and chemical properties . Other similar compounds include 1,3-distearoyl-2-linoleoyl-glycerol and 1,3-dibehenoyl-2-oleoyl-glycerol .
Properties
IUPAC Name |
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLADLVPSYELCA-IKPAITLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304181 | |
Record name | 1,3-Distearoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/18:1(9Z)/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2846-04-0 | |
Record name | 1,3-Distearoyl-2-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2846-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oleoyldistearin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Distearoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DISTEARATE-2-OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1Y9738S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-distearoyl-2-oleoyl glycerol?
A1: The molecular formula of SOS is C57H104O6, and its molecular weight is 893.44 g/mol.
Q2: What spectroscopic data is available for characterizing SOS?
A2: Researchers commonly utilize techniques like X-ray diffraction (XRD) [, , , ] and differential scanning calorimetry (DSC) [, ] to analyze the polymorphic forms and thermal behavior of SOS. Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify volatile compounds generated during its oxidation [].
Q3: How does the composition of fat blends influence crystallization behavior when SOS is a component?
A3: Studies have demonstrated that in binary fat blends utilizing shea stearin (high in SOS) with oils like sunflower, shea olein, or rapeseed, a two-step crystallization process occurs. This behavior is attributed to the polymorphic transitions of SOS from the α-form to more stable forms [].
Q4: What is the role of SOS in determining the physical properties of filling fats used in confectionery?
A4: Filling fats, crucial for texture and sensory attributes in confectionery, often incorporate SOS. The crystallization behavior of SOS, influenced by factors like processing conditions and the presence of other triacylglycerols like POP, significantly impacts the rheological properties of these fats [].
Q5: Are there any known catalytic properties or applications of SOS?
A5: While SOS itself doesn't exhibit catalytic properties, research focuses on its enzymatic synthesis and incorporation into food products. For instance, it is a significant component in cocoa butter equivalents (CBEs) [, , , , , ].
Q6: How does the position of unsaturated and saturated fatty acids within the glycerol backbone affect the properties of SOS and similar TAGs?
A7: Research on SOS and similar TAGs like 1,3-dioleoyl-2-stearoylglycerol (OSO) reveals that the positioning of unsaturated and saturated fatty acyl chains significantly influences their polymorphic transitions and overall crystalline structures [].
Q7: What factors impact the stability of SOS, and how can this be improved for specific applications?
A8: The oxidative stability of SOS is influenced by factors like temperature and the presence of other compounds. Studies indicate that incorporating SOS into phosphatidylcholine structures can enhance its stability compared to its presence in TAGs [].
Q8: Is there specific information available regarding SHE regulations for SOS?
A8: While the provided research doesn't directly address SHE regulations for SOS, it's important to note that any application involving food or pharmaceutical products containing SOS would necessitate adherence to relevant safety and regulatory standards.
Q9: Are there studies exploring the pharmacokinetics and pharmacodynamics of SOS?
A9: The focus of the provided research is on the physical and material properties of SOS, particularly within food applications. Further investigation is needed to understand its potential pharmacokinetic and pharmacodynamic profile.
Q10: What in vitro and in vivo studies have been conducted on SOS?
A11: Research primarily focuses on the material properties and applications of SOS in food systems. Studies investigating its potential biological effects are limited. One study explored the impact of SOS-rich diets on postprandial lipid and glucose responses in humans, finding that SOS-rich fat (shea stearin) resulted in lower plasma TAG levels compared to POP-rich (palm mid fraction) and OOO-rich (high-oleic sunflower oil) fats [].
Q11: What are some alternatives to cocoa butter that incorporate SOS?
A29: Several studies have explored the use of mango kernel fat, rich in SOS, as a potential cocoa butter alternative due to its similar physicochemical properties and high oxidative stability [, ]. Other potential sources include rambutan seed fat, which exhibits properties suitable for use as a cocoa butter improver after fractionation [].
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